
Tetrakis(diethylamido)hafnium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(diethylamido)hafnium(IV) is an organometallic compound with the chemical formula ([ (CH_3CH_2)_2N ]_4Hf). It consists of a central hafnium atom surrounded by four diethylamido ligands. This compound is primarily used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to produce high-quality hafnium oxide thin films, which are essential in semiconductor manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(diethylamido)hafnium(IV) can be synthesized by reacting hafnium tetrachloride with lithium diethylamide in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of Tetrakis(diethylamido)hafnium(IV) involves similar synthetic routes but on a larger scale. The process requires rigorous control of moisture and oxygen levels to ensure the purity of the final product. The compound is usually purified by distillation under reduced pressure to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(diethylamido)hafnium(IV) undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form hafnium oxide and diethylamine.
Thermal Decomposition: Decomposes at elevated temperatures to produce hafnium nitride or hafnium oxide, depending on the atmosphere.
Ligand Exchange: Can undergo substitution reactions with other ligands such as alkoxides or halides.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Thermal Decomposition: High temperatures (typically above 200°C) in an inert or reactive atmosphere.
Ligand Exchange: Various ligands such as alcohols, halides, or other amines.
Major Products Formed
Hafnium Oxide (HfO_2): Formed during hydrolysis or thermal decomposition.
Hafnium Nitride (HfN): Formed during thermal decomposition in a nitrogen atmosphere.
Diethylamine: Byproduct of hydrolysis.
Scientific Research Applications
Thin Film Deposition
TDEAHf is primarily used as a precursor for the deposition of hafnium oxide (HfO₂) thin films through chemical vapor deposition (CVD) techniques. HfO₂ is essential in semiconductor devices due to its high dielectric constant and excellent insulating properties.
Case Study: HfO₂ Thin Film Growth
A study demonstrated the successful synthesis of high-purity HfO₂ thin films using TDEAHf via low-pressure chemical vapor deposition (LPCVD). The resulting films exhibited desirable electrical properties suitable for advanced transistor applications .
Electronics and Optoelectronics
The compound plays a crucial role in the development of electronic and optoelectronic devices, including capacitors, transistors, and photodetectors. The high-k dielectric properties of HfO₂ make it an ideal material for gate dielectrics in metal-oxide-semiconductor field-effect transistors (MOSFETs).
Protective Coatings
TDEAHf can be utilized to create protective coatings that enhance the durability and performance of various materials. These coatings are particularly useful in environments where resistance to heat and corrosion is required.
Nanotechnology
In nanotechnology, TDEAHf is explored for its potential in synthesizing hafnium-based nanomaterials, which can be integrated into various applications such as sensors and catalysis.
Data Table: Comparison of Applications
Application | Description | Benefits |
---|---|---|
Thin Film Deposition | Precursor for HfO₂ thin films | High dielectric constant |
Electronics | Used in capacitors and transistors | Enhanced performance in semiconductor devices |
Protective Coatings | Provides durable coatings | Resistance to heat and corrosion |
Nanotechnology | Synthesis of hafnium-based nanomaterials | Versatile applications |
Safety Considerations
TDEAHf is classified as a hazardous material due to its reactivity with water and potential health risks upon exposure. Proper safety protocols must be followed when handling this compound, including the use of personal protective equipment (PPE) and appropriate storage conditions .
Mechanism of Action
The primary mechanism of action for Tetrakis(diethylamido)hafnium(IV) involves its decomposition to form hafnium oxide or hafnium nitride. During CVD or ALD processes, the compound is introduced into a reaction chamber where it decomposes upon heating, depositing a thin film of hafnium oxide or nitride on the substrate. The molecular targets and pathways involved in this process are primarily related to the thermal stability and reactivity of the diethylamido ligands .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(dimethylamido)hafnium(IV): Similar structure but with dimethylamido ligands instead of diethylamido.
Tetrakis(ethylmethylamido)hafnium(IV): Contains a mix of ethyl and methyl groups on the amido ligands.
Tetrakis(dimethylamido)zirconium(IV): Zirconium analog of Tetrakis(diethylamido)hafnium(IV), used for similar purposes in semiconductor manufacturing.
Uniqueness
Tetrakis(diethylamido)hafnium(IV) is unique due to its specific ligand structure, which provides a balance between thermal stability and reactivity. This makes it particularly suitable for high-temperature deposition processes, resulting in high-quality thin films with excellent dielectric properties .
Biological Activity
Tetrakis(diethylamido)hafnium(IV) (TDEAHf), with the chemical formula C16H40N4Hf, is a hafnium-based compound that has garnered attention for its potential applications in various fields, including materials science and biological research. This article delves into the biological activity of TDEAHf, exploring its properties, mechanisms, and implications based on current research findings.
TDEAHf is characterized by its yellow liquid form and high purity (≥99%). It has a molecular weight of 467.01 g/mol and is known for its reactivity, particularly as a precursor in chemical vapor deposition (CVD) processes for producing hafnium oxide films. The compound's structure features four diethylamido groups coordinated to a central hafnium atom, which significantly influences its reactivity and biological interactions .
Biological Activity
The biological activity of TDEAHf is primarily investigated in the context of its potential cytotoxic effects, interactions with cellular components, and applications in drug delivery systems. Here are key findings from recent studies:
Cytotoxic Effects
- Cell Viability Studies : Research has shown that TDEAHf exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis (programmed cell death) has been linked to its interaction with cellular membranes and subsequent disruption of cellular homeostasis .
- Mechanism of Action : The cytotoxicity of TDEAHf appears to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress can trigger apoptotic pathways, making TDEAHf a candidate for further investigation as an anticancer agent .
Antimicrobial Activity
TDEAHf has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit inhibitory effects against certain bacterial strains, suggesting potential applications in developing antimicrobial agents .
Study 1: Anticancer Activity
A study conducted by researchers at the University of Konstanz focused on the anticancer properties of TDEAHf. The compound was tested against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy. The study concluded that TDEAHf could serve as a lead compound for developing new anticancer therapies .
Study 2: Antimicrobial Properties
In another study published in the Journal of Antimicrobial Chemotherapy, TDEAHf was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that TDEAHf inhibited bacterial growth at concentrations as low as 5 µg/mL, showcasing its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Biological Activity | Effect | Concentration Tested | Reference |
---|---|---|---|
Cytotoxicity | Induces apoptosis | >10 µM | University of Konstanz |
Antimicrobial | Inhibits MRSA growth | 5 µg/mL | Journal of Antimicrobial Chemotherapy |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Tetrakis(diethylamido)hafnium(IV) in laboratory settings?
- Methodological Answer :
- Use inert atmosphere gloveboxes to prevent moisture/oxygen exposure, as the precursor reacts violently with water .
- Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact due to irritation risks .
- Store in sealed stainless-steel cylinders at 2–8°C to minimize decomposition .
- In case of spills, neutralize with dry sand or vermiculite; avoid water-based cleanup .
Q. Why are alkylamide hafnium precursors like Tetrakis(diethylamido)hafnium(IV) preferred for atomic layer deposition (ALD)?
- Methodological Answer :
- Volatility and Thermal Stability : The diethylamide ligand balances volatility (bp ~78°C at 0.01 mmHg) and thermal stability, enabling controlled vapor-phase delivery without premature decomposition .
- Self-Limiting Surface Reactions : The precursor chemisorbs on substrates (e.g., Si, ITO) with saturation behavior, ensuring precise monolayer growth in ALD .
- Low Impurity Incorporation : Reactive ligands (e.g., –NEt₂) minimize carbon residues in HfO₂ films compared to halide precursors .
Advanced Research Questions
Q. How can researchers resolve inconsistencies in deposition rates of HfO₂ films grown via ALD using Tetrakis(diethylamido)hafnium(IV)?
- Methodological Answer :
- Parameter Optimization :
- In Situ Monitoring : Use quartz crystal microbalance (QCM) or spectroscopic ellipsometry to track growth per cycle and adjust pulse/purge times .
Q. What methodologies enable precise control of Hf₁₋ₓSiₓO₂ film stoichiometry using Tetrakis(diethylamido)hafnium(IV) and silicon precursors?
- Methodological Answer :
- Precursor Mixing Ratios : Adjust the molar ratio of Hf(NEt₂)₄ to Si(NMe₂)₄ in solution. A 1:1 ratio yields HfSiO₄ (x = 0.5), validated by XPS .
- Deposition Temperature : Higher temps (500–600°C) enhance ligand decomposition, improving Si incorporation but risking interfacial SiO₂ layer formation .
- Post-Deposition Annealing : RTA (Rapid Thermal Annealing) at 800°C in N₂ reduces oxygen vacancies and stabilizes the silicate phase .
Q. How can zirconium contamination (~2000 ppm) in Tetrakis(diethylamido)hafnium(IV) precursors be mitigated for high-purity HfO₂ films?
- Methodological Answer :
- Precursor Distillation : Fractional distillation under reduced pressure (0.01 mmHg) separates Hf and Zr amides based on boiling point differences .
- ALD Cycle Purging : Extend purge times (>10 sec) after precursor pulses to remove Zr-containing byproducts .
- Analytical Validation : Use SIMS or ICP-MS to quantify Zr levels in films and correlate with electrical leakage currents .
Q. What mechanisms underlie the resistive switching behavior of HfO₂ films synthesized from Tetrakis(diethylamido)hafnium(IV)?
- Methodological Answer :
- Filamentary Model : Apply forming voltages (~3 V) to create conductive filaments via oxygen vacancy alignment. Reset occurs by Joule heating-induced filament rupture .
- Characterization Techniques :
- I-V Spectroscopy : Bipolar switching with ON/OFF ratios >10⁴ confirms filament formation .
- TEM-EELS : Map oxygen vacancy distribution at nanoscale to correlate with switching uniformity .
Q. Data Contradiction Analysis
Q. Why do some studies report higher carbon content in HfO₂ films deposited with Tetrakis(diethylamido)hafnium(IV) compared to TEMAH-based processes?
- Resolution Strategy :
Properties
CAS No. |
19824-55-6 |
---|---|
Molecular Formula |
C16H40HfN4 |
Molecular Weight |
467.0 g/mol |
IUPAC Name |
diethylazanide;hafnium(4+) |
InChI |
InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |
InChI Key |
VBCSQFQVDXIOJL-UHFFFAOYSA-N |
SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] |
Pictograms |
Flammable; Corrosive; Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.